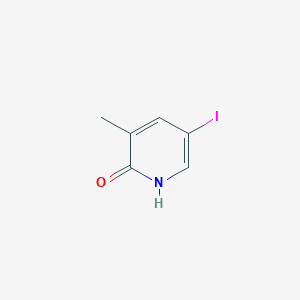

5-Iodo-3-methylpyridin-2-ol

Description

5-Iodo-3-methylpyridin-2-ol (CAS: 289681-47-6, MFCD04111315) is a halogenated pyridine derivative with the molecular formula C₆H₆INO and a molecular weight of 235.02 g/mol . It is a research-grade compound used in organic synthesis and medicinal chemistry studies, particularly for its iodine substituent, which facilitates cross-coupling reactions . The compound requires storage at 2–8°C in light-protected conditions and has a solubility profile that necessitates careful solvent selection (e.g., DMSO for stock solutions) . Its purity is typically >97%, as reported by suppliers like Combi-Blocks and GLPBIO .

Properties

IUPAC Name |

5-iodo-3-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c1-4-2-5(7)3-8-6(4)9/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMXYHYVNDWELHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CNC1=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369427 | |

| Record name | 5-iodo-3-methylpyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289681-47-6 | |

| Record name | 5-iodo-3-methylpyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-3-methylpyridin-2-ol typically involves the iodination of 3-methylpyridin-2-ol. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the iodine atom is introduced at the 5th position of the pyridine ring .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-3-methylpyridin-2-ol can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the pyridine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Major Products Formed

Substitution: Products include 3-methylpyridin-2-ol derivatives with different substituents at the 5th position.

Oxidation: Products include 3-methylpyridin-2-one or 3-methylpyridine-2-carbaldehyde.

Reduction: Products include 3-methylpyridin-2-ol without the iodine atom.

Scientific Research Applications

5-Iodo-3-methylpyridin-2-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

Medicine: Research is ongoing to explore its potential as an intermediate in the development of new drugs.

Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Iodo-3-methylpyridin-2-ol is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its application. The presence of the iodine atom and hydroxyl group may play a role in its binding affinity and reactivity with these targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

5-Iodo-4-methylpyridin-2-ol (CAS: 944718-23-4)

- Molecular Formula: C₆H₆INO

- Molecular Weight : 235.02 g/mol

- Purity : 95%

- Key Differences: The methyl group is at position 4 instead of 3.

5-Iodo-6-methylpyridin-2-ol (CAS: 927870-76-6)

- Molecular Formula: C₆H₆INO

- Molecular Weight : 235.02 g/mol

- Purity : 95%

- Key Differences : The methyl group at position 6 introduces steric hindrance near the hydroxyl group at position 2, which may affect hydrogen-bonding interactions .

6-Iodo-2-methylpyridin-3-ol (CAS: 848952-39-6)

Halogen-Substituted Derivatives

5-Fluoro-3-iodopyridin-2-ol (CAS: N/A)

- Molecular Formula: C₅H₃FINO

- Molecular Weight : 239.99 g/mol

- Key Differences : Replacing the methyl group with fluorine at position 3 increases electronegativity, enhancing the electron-withdrawing effect on the pyridine ring. This may increase the hydroxyl group’s acidity compared to the methyl analog .

3-Iodo-5-(trifluoromethyl)pyridin-2-ol (CAS: N/A)

- Molecular Formula: C₆H₃F₃INO

- Molecular Weight : 303.00 g/mol

- Key Differences : The trifluoromethyl group at position 5 is strongly electron-withdrawing, which could stabilize negative charges in intermediates during nucleophilic substitution reactions .

2-Chloro-6-iodo-5-methylpyridin-3-ol (CAS: N/A)

Functional Group Variations

3-Iodo-5-nitropyridin-2-ol (CAS: N/A)

- Molecular Formula : C₅H₃IN₂O₃

- Molecular Weight : 266.00 g/mol

- Key Differences: The nitro group at position 5 is a strong electron-withdrawing substituent, significantly increasing the hydroxyl group’s acidity (pKa reduction) and reducing solubility in non-polar solvents .

5-Iodo-3-methylpyridin-2(1H)-one (CAS: 289681-47-6)

Comparative Data Table

Research Implications

- Synthetic Utility : The iodine atom in this compound makes it a superior candidate for cross-coupling reactions compared to fluoro or nitro derivatives, which are less reactive in such transformations .

- Stability : Compounds with trifluoromethyl or nitro groups may require stricter storage conditions due to higher reactivity or photodegradation risks .

Biological Activity

5-Iodo-3-methylpyridin-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound, also known as 5-Iodo-3-methyl-2-pyridinone, is characterized by the presence of an iodine atom at the 5-position of the pyridine ring and a hydroxyl group at the 2-position. This unique structure contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been extensively studied, revealing its potential in several areas:

- Antimicrobial Activity : The compound exhibits dose-dependent inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

- Anticancer Potential : Studies have demonstrated moderate to strong antiproliferative effects in human cancer cell lines such as MCF-7 (breast cancer) and H-460 (lung cancer).

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, affecting metabolic pathways related to oxidative stress and apoptosis.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : The compound binds to active sites of enzymes, inhibiting their activity. This interaction can modulate key signaling pathways involved in cell growth and survival.

- Gene Expression Modulation : It influences the expression of genes associated with cellular stress responses and metabolic regulation.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated using the minimum inhibitory concentration (MIC) method. The results are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

These findings indicate that the compound has significant antibacterial properties, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies assessed the antiproliferative effects on cancer cell lines. The results are presented in Table 2.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15 | Moderate |

| H-460 | 10 | Strong |

| HEK293T | >100 | Non-toxic |

The IC50 values suggest that this compound is particularly effective against lung cancer cells while exhibiting minimal toxicity to non-tumorigenic cells.

Case Studies

- Case Study on Anticancer Effects : A study involving xenograft models demonstrated that administration of this compound led to a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer agent.

- Toxicological Assessment : In vivo studies using zebrafish models showed that exposure to varying concentrations of the compound resulted in dose-dependent mortality rates, highlighting the need for careful dosage considerations in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.